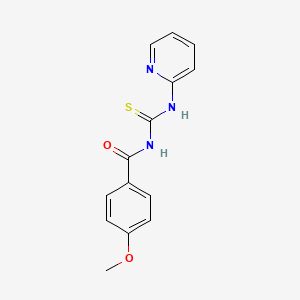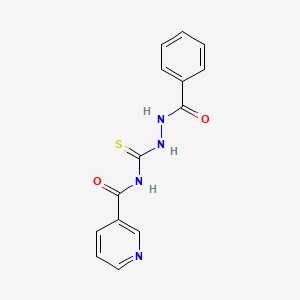
2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxoethyl group, and a dioxopyrrolidinyl benzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid with 2-(4-bromophenyl)-2-oxoethanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and requires refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, potentially resulting in therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
- 2-(4-Fluorophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
- 2-(4-Methylphenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can enhance the compound’s binding affinity to certain enzymes, making it a valuable tool in biochemical research.
Eigenschaften
Molekularformel |
C19H14BrNO5 |
|---|---|
Molekulargewicht |
416.2 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C19H14BrNO5/c20-14-5-1-12(2-6-14)16(22)11-26-19(25)13-3-7-15(8-4-13)21-17(23)9-10-18(21)24/h1-8H,9-11H2 |
InChI-Schlüssel |
PXKFRORRIRPOSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10870631.png)


![2-{2-[3-(Pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10870663.png)
![4-Fluoro-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10870674.png)
![1-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B10870684.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B10870690.png)

![2-bromo-N,N-dimethyl-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline](/img/structure/B10870697.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide](/img/structure/B10870698.png)
![3-{2-[3-(1,3-Benzothiazol-2-YL)piperidino]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10870699.png)
![4-(2-chlorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10870703.png)
![6-methyl-4-(4-methylphenyl)-1-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B10870710.png)
![2-[(Cyanomethyl)sulfanyl]-6-phenyl-5-(trifluoromethyl)nicotinamide](/img/structure/B10870720.png)
